[(3-Fluorophenyl)amino](oxo)acetic acid
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Overview
Scientific Research Applications
Synthesis and Structural Analysis
- Total Synthesis and Analgesic Activity : (3-Fluorophenyl)aminoacetic acid and its derivatives have been synthesized for potential analgesic activity, as demonstrated in studies on Swiss albino mice (Yasmin et al., 2009).
- Vibrational Analysis and Quantum Calculations : Vibrational spectral analysis and quantum chemical computations have been performed on related compounds to understand their molecular geometry and electronic properties (Bell & Dhas, 2019).
Biochemical Applications and Interaction Studies
- Synthesis for Anticancer Activity : Some derivatives of (3-Fluorophenyl)aminoacetic acid have been synthesized and studied for their potential in vitro anticancer activity (Liu Ying-xiang, 2007).
- Role in Metabolic Pathways : Studies have explored the metabolism and biotransformation pathways of compounds containing (3-Fluorophenyl)aminoacetic acid, elucidating their role in human metabolism (Rehmel et al., 2006).
Photophysical Properties
- Photodecarboxylation Properties in Zinc Photocages : Research has been conducted on the photophysical properties of compounds similar to (3-Fluorophenyl)aminoacetic acid, specifically their use in photocages for biological applications (Shigemoto et al., 2021).
Crystallography and Structural Characterization
- Crystal Structure Analysis : Investigations into the crystal structures of related compounds have been conducted to understand their molecular arrangements and interactions (Park et al., 2016).
This evidence highlights the versatility of (3-Fluorophenyl)aminoacetic acid in various scientific research fields, particularly in medicinal chemistry and molecular analysis. The compound and its derivatives show potential in pharmacological applications, particularly in pain relief and cancer treatment, as well as playing a significant role in biochemical pathways.
Safety and Hazards
properties
IUPAC Name |
2-(3-fluoroanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKALDCTNHSJHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607132 |
Source
|
Record name | (3-Fluoroanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87967-27-9 |
Source
|
Record name | (3-Fluoroanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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